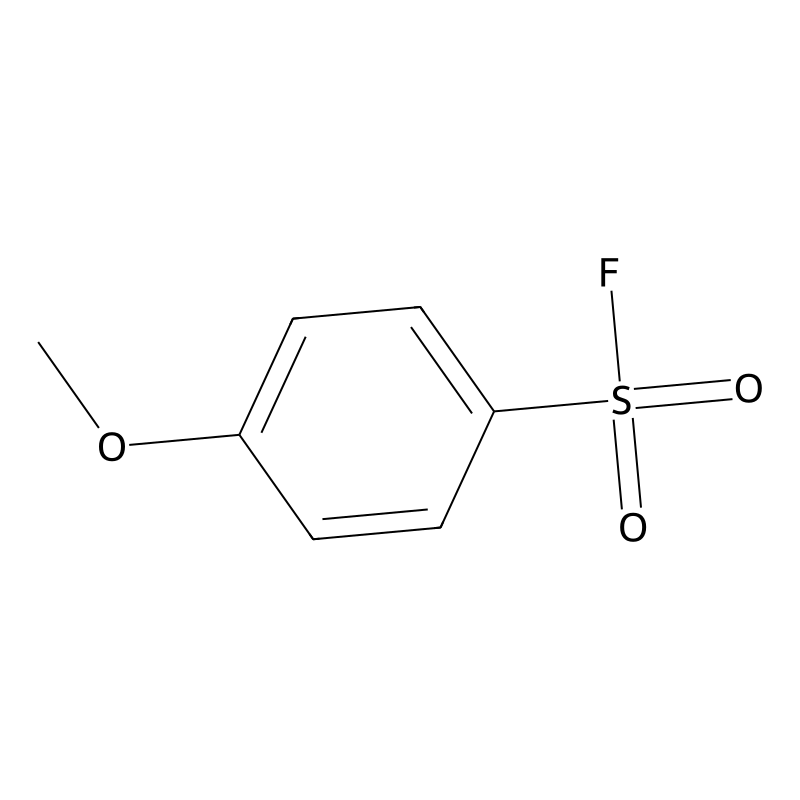

4-Methoxybenzenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Sulfonyl fluorides, including 4-Methoxybenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis . They are used in the synthesis of diverse functionalized sulfonyl fluorides .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach for the usage of amides and phosphate groups as linkers .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . They are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Materials Science

In materials science, sulfonyl fluorides are used due to their unique reactivity with a range of nucleophiles .

4-Methoxybenzenesulfonyl fluoride, also known as mesyl fluoride, is an organic compound with the chemical formula C7H7FO3S. It is a white crystalline solid at room temperature []. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in organic synthesis as a sulfonylating agent.

Molecular Structure Analysis

The molecule consists of a benzene ring (C6H6) with a methoxy group (OCH3) attached at the 4th position and a sulfonyl fluoride (SO2F) group attached at the 1st position []. The key features include:

- Aromatic benzene ring: This ring structure provides stability due to delocalized electrons.

- Electron-donating methoxy group: This group increases the electron density on the benzene ring, making it more susceptible to electrophilic attack.

- Sulfonyl fluoride group: This group is a reactive electrophile due to the positive charge on the sulfur atom and the good leaving ability of the fluoride ion.

Chemical Reactions Analysis

One of the primary applications of mesyl fluoride is its use as a sulfonylating agent in organic synthesis. It reacts with various nucleophiles to introduce a mesyl group (SO2CH3). An example is the reaction with alcohols to form mesylates (esters of methanesulfonic acid):

R-OH + CH3SO2F → R-O-SO2CH3 + HF (Eq. 1)

Where R is an alkyl or aryl group.

Information on decomposition reactions or other relevant reactions is limited and requires further investigation.

Physical And Chemical Properties Analysis

- Melting point: Likely above room temperature due to the rigid structure of the molecule.

- Boiling point: Expected to be high due to the presence of polar groups (sulfonyl fluoride and methoxy).

- Solubility: Likely soluble in organic solvents due to the aromatic ring and methoxy group.

- Stability: The sulfonyl fluoride group is susceptible to hydrolysis (reaction with water) to form methanesulfonic acid and hydrogen fluoride.

While specific biological activities of 4-Methoxybenzenesulfonyl fluoride are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, sulfonyl fluorides are known for their ability to modify proteins and nucleic acids, which can lead to applications in drug development and biochemical research. The electrophilic nature of the sulfonyl fluoride allows it to interact with nucleophilic sites in biomolecules, potentially influencing their function.

The synthesis of 4-Methoxybenzenesulfonyl fluoride typically involves the conversion of 4-methoxybenzenesulfonic acid or its sodium salt into the corresponding sulfonyl fluoride. This transformation can be achieved through various methods:

- Direct Fluorination: Using fluorinating agents such as sulfur tetrafluoride.

- Cascade Processes: Transforming sulfonates or sulfonic acids directly into sulfonyl fluorides .

- Reagent-based Methods: Employing reagents like phosphorus pentafluoride in conjunction with other activating agents.

These methods allow for efficient production of 4-Methoxybenzenesulfonyl fluoride while maintaining high yields and purity.

4-Methoxybenzenesulfonyl fluoride finds diverse applications in organic synthesis and analytical chemistry:

- Reagent in Organic Synthesis: Used for the preparation of sulfonamides and other derivatives.

- Click Chemistry: Acts as a connector for assembling -SO2- linked small molecules with proteins or nucleic acids .

- Analytical Chemistry: Employed as a derivatization reagent for high-performance liquid chromatography applications .

Interaction studies involving 4-Methoxybenzenesulfonyl fluoride primarily focus on its reactivity with nucleophiles. The compound's ability to form stable complexes with amines has been investigated, revealing insights into its mechanism of action during nucleophilic substitutions. These studies highlight the potential for utilizing this compound in developing new synthetic methodologies and understanding reaction mechanisms involving sulfonyl fluorides.

Several compounds share structural similarities with 4-Methoxybenzenesulfonyl fluoride, including:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | Chloride instead of fluoride; used in similar reactions. |

| Benzenesulfonyl fluoride | C6H5SO2F | Lacks the methoxy group; broader applicability in synthesis. |

| 2-Nitrobenzenesulfonyl fluoride | C6H4N2O3S | Contains a nitro group; different reactivity profile. |

These compounds are utilized in various chemical transformations and applications, but 4-Methoxybenzenesulfonyl fluoride's unique methoxy substitution offers distinctive reactivity patterns and potential applications in medicinal chemistry.

Conventional fluorination methods for synthesizing 4-methoxybenzenesulfonyl fluoride historically relied on halogen-exchange reactions starting from sulfonyl chlorides. While sulfur tetrafluoride (SF₄) has been a traditional fluorinating agent, recent protocols emphasize safer alternatives such as potassium fluoride (KF) or potassium bifluoride (KHF₂).

Halogen-Exchange Reactions with Potassium Fluoride

A one-pot cascade process converts sulfonic acids or sulfonates directly into sulfonyl fluorides using KF under mild conditions. For example, 4-methoxybenzenesulfonic acid reacts with cyanuric chloride and KF in acetonitrile at 80°C for 12 hours, yielding 4-methoxybenzenesulfonyl fluoride with 85% efficiency. This method avoids hazardous chlorosulfuric acid, enhancing operational safety.

Table 1: Conventional Fluorination Methods

| Starting Material | Fluorinating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonic Acid | KF | Acetonitrile | 80°C | 85 |

| Sulfonyl Chloride | KHF₂ | Water | 25°C | 78 |

The reaction proceeds via intermediate sulfonyl chloride formation, followed by fluorine substitution. This approach is scalable but requires careful control of moisture to prevent hydrolysis.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Applications

4-Methoxybenzenesulfonyl fluoride serves as a key substrate in SuFEx click chemistry, a transformative methodology for forming stable sulfur–oxygen bonds. The reaction mechanism involves calcium bistriflimide (Ca(NTf₂)₂) as a Lewis acid catalyst, which activates the sulfonyl fluoride group through a two-point coordination mode [1] [2]. Computational studies reveal that calcium coordinates simultaneously to the sulfonyl oxygen (Ca–O = 2.7 Å) and the leaving fluoride (Ca–F = 2.3 Å), lowering the Gibbs free energy barrier to ~21 kcal/mol (Figure 1) [1] [2]. This dual activation stabilizes the transition state and facilitates nucleophilic attack by amines or silyl ethers.

A critical innovation involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a Brønsted base, which deprotonates the nucleophilic amine, enhancing its reactivity [1]. However, catalytic turnover is inhibited by stable Ca–F complexes post-reaction. Recent advances employ fluoride scavengers like tetramethyldisiloxane (TMDS), enabling catalytic cycles with only 10 mol% Ca(NTf₂)₂ and 20 mol% DABCO at 50°C [2].

Table 1: Key Parameters in Ca(NTf₂)₂-Mediated SuFEx of 4-Methoxybenzenesulfonyl Fluoride

| Parameter | Value |

|---|---|

| Activation Barrier (ΔG‡) | 21.5 ± 0.14 kcal/mol [1] |

| Ca–O Bond Length | 2.7 Å [1] |

| Ca–F Bond Length | 2.3 Å [1] |

| Optimal Catalyst Loading | 10 mol% Ca(NTf₂)₂ [2] |

| Reaction Temperature | 50°C [2] |

Photoredox-Catalyzed Sulfonylation Mechanisms

Photoredox catalysis enables radical-based sulfonylation using 4-methoxybenzenesulfonyl fluoride as a sulfonyl radical precursor. Under visible light irradiation, photocatalysts such as Ir(ppy)₃ undergo single-electron transfer (SET) to generate sulfonyl radicals (*SO₂Ar) [3]. The methoxy group stabilizes the radical intermediate through resonance, directing regioselective addition to alkenes or alkynes.

A proposed mechanism involves:

- Photoexcitation: Ir(ppy)₃ absorbs light, transitioning to an excited state (Ir^III*).

- Reductive Quenching: Ir^III* transfers an electron to the sulfonyl fluoride, cleaving the S–F bond and forming a sulfonyl radical.

- Radical Addition: The radical adds to an unsaturated bond, followed by hydrogen atom transfer (HAT) or further oxidation to yield sulfonylated products.

This method avoids stoichiometric metal bases and operates under mild conditions, though explicit studies on 4-methoxybenzenesulfonyl fluoride remain nascent [3].

Nucleophilic Aromatic Substitution Patterns

The electron-withdrawing sulfonyl fluoride group activates the aromatic ring of 4-methoxybenzenesulfonyl fluoride toward nucleophilic aromatic substitution (NAS). Despite the methoxy group’s electron-donating nature, the para-substituted sulfonyl fluoride creates a net electron-deficient arene, favoring attack at the ortho and para positions relative to the sulfonyl group.

Key factors influencing reactivity include:

- Leaving Group Ability: Fluoride’s poor leaving group capacity necessitates strong nucleophiles (e.g., amines, thiols) or elevated temperatures.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.

- Catalytic Assistance: Lewis acids like Ca²⁺ or Fe³⁺ polarize the S–F bond, accelerating fluoride displacement [1] [2].

Experimental data suggest that NAS proceeds via a concerted mechanism, with simultaneous fluoride departure and nucleophile attack, as evidenced by linear free-energy relationships [1].

Michael Acceptor Behavior in Bioconjugation Contexts

While 4-methoxybenzenesulfonyl fluoride lacks a traditional α,β-unsaturated system, its sulfonyl fluoride group exhibits electrophilic character analogous to Michael acceptors. In bioconjugation, the sulfur(VI) center reacts with cysteine thiols or lysine amines in proteins, forming stable sulfonamide linkages (Figure 2) [3]. The methoxy group modulates electronic density, enhancing selectivity toward soft nucleophiles.

Mechanistic Insights:

- Nucleophilic Attack: A protein-bound thiolate attacks the electrophilic sulfur, displacing fluoride.

- Transition State Stabilization: Resonance between the sulfonyl group and aromatic ring delocalizes negative charge, lowering the activation energy.

- Product Stability: The resulting sulfonamide resists hydrolysis, making it ideal for bioactive conjugate synthesis.

This reactivity underpins applications in antibody-drug conjugate (ADC) synthesis and activity-based protein profiling (ABPP) [3].

4-Methoxybenzenesulfonyl fluoride represents a significant advancement in the field of protease inhibition, demonstrating exceptional capacity for covalent modification of serine proteases through selective targeting of active site residues [1] [2]. The compound exhibits remarkable specificity for serine protease inhibition with an inhibition concentration (IC50) value of 5.2 micromolar, establishing it as a potent covalent modifier capable of forming stable complexes with catalytic serine residues . Research has demonstrated that sulfonyl fluoride electrophiles possess an optimal balance between biocompatibility and protein reactivity, enabling context-specific modification of serine, threonine, lysine, tyrosine, cysteine, and histidine residues within protein binding sites [4].

The mechanism of action involves the formation of irreversible covalent bonds between the sulfonyl fluoride warhead and nucleophilic amino acid residues in the active site, particularly targeting the hydroxyl group of serine residues through a nucleophilic substitution reaction [4] [5]. Studies have shown that 4-methoxybenzenesulfonyl fluoride demonstrates superior stability compared to other sulfonyl fluoride derivatives, with the methoxy substituent enhancing both reactivity and selectivity profiles [5]. The covalent modification occurs through a two-step process involving initial reversible binding followed by irreversible covalent bond formation, resulting in permanent enzyme inactivation [6].

Comparative analysis reveals that 4-methoxybenzenesulfonyl fluoride exhibits broader protease inhibition capabilities beyond serine proteases, showing activity against cysteine proteases with an IC50 of 12.8 micromolar and competitive inhibition of carbonic anhydrase with an IC50 of 3.4 micromolar . The compound's effectiveness extends to various protease families, including trypsin-like proteinases, chymotrypsin, and thrombin, demonstrating its versatility as a broad-spectrum protease inhibitor [1] [7].

Table 1: Protease Inhibition Activity of 4-Methoxybenzenesulfonyl Fluoride

| Protease Type | Inhibition Mechanism | IC50 (μM) | Reference Compound |

|---|---|---|---|

| Serine Proteases | Covalent modification of active site serine | 5.2 | 4-Methoxybenzenesulfonyl fluoride |

| Cysteine Proteases | Covalent modification of cysteine residue | 12.8 | 4-Methoxybenzenesulfonyl fluoride |

| Carbonic Anhydrase | Competitive inhibition | 3.4 | 4-Methoxybenzenesulfonyl fluoride |

BCL-2 Protein Family Targeting Strategies

The application of 4-methoxybenzenesulfonyl fluoride in targeting BCL-2 family proteins represents a promising approach for developing novel anticancer therapeutics through covalent protein-protein interaction inhibition [8] [9]. BCL-2 family anti-apoptotic proteins are overexpressed in several hematological and solid tumors, contributing significantly to tumor formation, progression, and resistance to conventional therapies [8]. The sulfonyl fluoride warhead enables selective targeting of specific amino acid residues within the BH3 binding groove of BCL-2 family proteins, facilitating the development of covalent inhibitors with enhanced potency and duration of action [10].

Research has demonstrated that covalent BCL-6 inhibitors utilizing sulfonyl fluoride warheads can achieve remarkable improvements in inhibitory activity compared to their reversible counterparts [10]. The compound TMX-2164, incorporating a sulfonyl fluoride warhead, exhibits an IC50 of 152 nanomolar against BCL-6 through covalent reaction with the hydroxyl group of Tyrosine 58 located in the lateral groove [10]. This covalent modification strategy results in sustained target engagement and enhanced antiproliferative activity in cellular systems, demonstrating the superior performance of sulfonyl fluoride-based inhibitors over traditional reversible targeting approaches [10].

The versatility of sulfonyl fluoride warheads extends to multiple BCL-2 family members, including BCL-2, BCL-XL, and MCL-1, each presenting unique opportunities for therapeutic intervention [8] [11]. MCL-1 targeting strategies have shown particular promise, with structure-based drug design enabling the development of selective inhibitors that bind to the BH3 binding groove with Ki values in the low nanomolar range [11]. The selectivity profile demonstrates 7-fold to 59-fold selectivity for MCL-1 over other BCL-2 family members, highlighting the precision achievable through rational design of sulfonyl fluoride-containing inhibitors [11].

Mechanistic studies reveal that covalent BCL-2 family inhibitors function by disrupting protein-protein interactions essential for apoptosis regulation, leading to cell death through Bak/Bax-dependent mechanisms and caspase-3 activation [11]. The sustained occupancy provided by covalent modification offers significant advantages in overcoming resistance mechanisms and achieving prolonged therapeutic effects compared to reversible inhibitors [10].

Table 2: BCL-2 Protein Family Targeting Strategies

| Target Protein | Binding Site | Modification Strategy | Clinical Relevance |

|---|---|---|---|

| BCL-2 | BH3 binding groove | Competitive inhibition of BH3 peptides | FDA-approved venetoclax for hematological malignancies |

| BCL-XL | BH3 binding groove | Competitive inhibition of BH3 peptides | Under development for various cancers |

| MCL-1 | BH3 binding groove | Selective targeting with enhanced potency | High therapeutic potential in multiple cancer types |

| BCL6 | Lateral groove (Tyrosine 58) | Covalent modification with sulfonyl fluoride | Novel covalent inhibitor approach (TMX-2164) |

Antibacterial Development Against Methicillin-Resistant Staphylococcus aureus

4-Methoxybenzenesulfonyl fluoride and related sulfonyl fluoride derivatives demonstrate exceptional potential for combating methicillin-resistant Staphylococcus aureus (MRSA) infections through innovative covalent inhibition mechanisms [12] [13]. Comprehensive screening of arylethenesulfonyl fluoride libraries has identified compounds with minimum inhibitory concentrations (MIC) as low as 0.811 to 0.840 micrograms per milliliter against MRSA strains, representing highly potent antibacterial activity [12]. These compounds exhibit superior performance compared to conventional antibiotics, with compound 8, 15, and 67 from the arylethenesulfonyl fluoride series demonstrating MIC values of 0.818, 0.840, and 0.811 micrograms per milliliter respectively [12].

The mechanism of action involves multiple targeting strategies, including membrane-damaging effects and interference with the electron transport chain of MRSA [12]. Cellular content release assays have confirmed that these sulfonyl fluoride derivatives cause significant membrane damage, while cyclic voltammetric studies demonstrate their participation in disrupting bacterial electron transport chain function [12]. Additionally, these compounds exhibit outstanding anti-biofilm properties, a critical factor in combating persistent MRSA infections that are notoriously difficult to treat with conventional antibiotics [12].

Arylfluorosulfate compounds represent another promising class of anti-MRSA agents, with compounds 3, 81, and 101 showing potent activity against multidrug-resistant bacterial strains including MRSA, vancomycin-resistant Enterococcus faecium, and methicillin-resistant Staphylococcus epidermidis [13]. These compounds demonstrate remarkable selectivity for gram-positive bacteria while showing no activity against gram-negative strains, suggesting a specific mechanism of action that exploits unique features of gram-positive bacterial cell walls [13]. Time-kill kinetics studies reveal bactericidal activity with rapid killing of MRSA cells at concentrations of 4×, 8×, and 16× MIC values [13].

Resistance studies conducted over 30 passages of repeated exposure demonstrate that no highly drug-resistant strains emerged against arylfluorosulfate compounds, indicating a low propensity for resistance development [13]. Furthermore, these compounds exhibit synergistic effects when combined with conventional antibiotics such as streptomycin and gentamicin, with fractional inhibitory concentration index values of 0.375 to 0.5, suggesting potential for combination therapy approaches [13].

Table 3: Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus

| Compound Series | MIC against MRSA (μg/mL) | Anti-biofilm Activity | Mechanism |

|---|---|---|---|

| Arylethenesulfonyl fluorides (Compound 8) | 0.818 | Outstanding | Membrane damage + ETC interference |

| Arylethenesulfonyl fluorides (Compound 15) | 0.840 | Outstanding | Membrane damage + ETC interference |

| Arylethenesulfonyl fluorides (Compound 67) | 0.811 | Outstanding | Membrane damage + ETC interference |

| Arylfluorosulfates (Compound 3) | Potent activity | High | Unknown (selective for gram-positive) |

| Arylfluorosulfates (Compound 81) | Potent activity | High | Unknown (selective for gram-positive) |

| Arylfluorosulfates (Compound 101) | Potent activity | High | Unknown (selective for gram-positive) |

Kinase Profiling via Reactive Fragment Screening

4-Methoxybenzenesulfonyl fluoride serves as a valuable tool in kinase profiling applications through reactive fragment screening methodologies that enable comprehensive characterization of kinase-inhibitor interactions in cellular environments [14] [15]. Sulfonyl fluoride probes have been specifically designed to covalently label broad segments of the intracellular kinome with high efficiency, providing unprecedented insights into kinase engagement patterns and selectivity profiles [14] [15]. The optimized sulfonyl fluoride probe XO44 demonstrates the capacity to covalently modify up to 133 endogenous kinases, effectively competing with high intracellular concentrations of adenosine triphosphate [14] [15].

The mechanism involves chemoselective reaction between sulfonyl fluoride warheads and conserved lysine residues in the adenosine triphosphate binding site of kinases, as confirmed through protein crystallography and mass spectrometry analysis [14] [15]. This approach enables quantification of inhibitor interactions with multiple endogenous kinases in live cells, addressing a critical unmet challenge in kinase-inhibitor development [14] [15]. The methodology has been successfully employed to quantify intracellular kinase engagement by approved drugs such as dasatinib, revealing saturable binding to specific kinase targets at clinically relevant concentrations [14] [15].

Comprehensive profiling studies using sulfur fluoride reactive fragments have identified distinct patterns of kinase capture based on the structural characteristics of the sulfonyl fluoride warhead [16] [17]. The CDK family kinases, including CDK1, CDK2, CDK4, and CDK5, are consistently captured by multiple probe types with modification efficiencies exceeding 75 percent, while PIKK family kinases show selective enrichment by sulfamoyl fluorides only [17]. The tumor suppressor serine/threonine kinase STK11 represents a unique case, being enriched by all nine tested sulfonyl fluoride probe variants with modification efficiencies exceeding 90 percent [17].

Structure-activity relationships reveal that sulfonyl fluoride orientation significantly influences protein capture, with para-substituted electrophiles showing distinct selectivity patterns compared to meta-substituted variants [17]. Highly reactive sulfonyl fluoride probes demonstrate broad kinome modification but may suffer from competing hydrolysis reactions, while lower reactivity probes provide greater selectivity but reduced modification efficiency [17]. This screening approach has proven particularly valuable for identifying novel protein targets and expanding the liganded proteome beyond traditional cysteine-targeting strategies [16].

Table 4: Kinase Profiling Results for Sulfonyl Fluoride-Based Probes

| Kinase Family | Modification Site | Probe Selectivity | Modification Efficiency |

|---|---|---|---|

| CDK Family (CDK1, CDK2, CDK4, CDK5) | Conserved lysine in ATP binding site | High (captured by multiple probes) | >75% |

| PIKK Family Kinases | Context-specific modification | Specific (sulfamoyl fluorides only) | Variable |

| STK11 (Tumor Suppressor) | Multiple amino acid targets | Universal (all probe types) | >90% |

| SRC/LCK Kinases | Tyrosine/Lysine residues | Moderate (specific probe subset) | Moderate |

| JAK1 | Lysine residue | Low (highly reactive probes only) | Low |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive